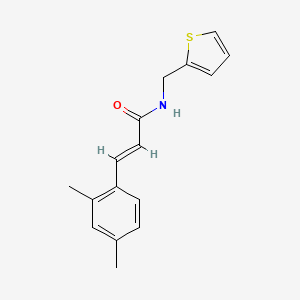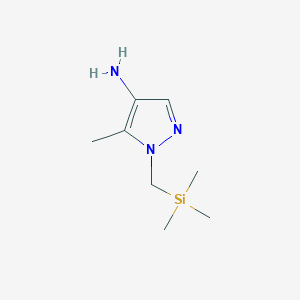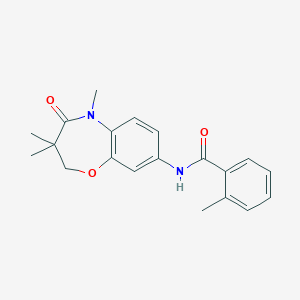
3-(2,4-dimethylphenyl)-N-(2-thienylmethyl)acrylamide
Overview
Description
3-(2,4-Dimethylphenyl)-N-(2-thienylmethyl)acrylamide is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with two methyl groups, an acrylamide group, and a thienylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dimethylphenyl)-N-(2-thienylmethyl)acrylamide typically involves the following steps:
Preparation of 2,4-Dimethylphenylacrylamide: This intermediate is synthesized through the reaction of 2,4-dimethylbenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine.
Thienylmethyl Group Introduction: The thienylmethyl group is introduced via a nucleophilic substitution reaction, where 2-thienylmethylamine reacts with the previously synthesized 2,4-dimethylphenylacrylamide.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-Dimethylphenyl)-N-(2-thienylmethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acrylamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Amides and esters.
Scientific Research Applications
3-(2,4-Dimethylphenyl)-N-(2-thienylmethyl)acrylamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(2,4-dimethylphenyl)-N-(2-thienylmethyl)acrylamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(2,4-Dimethylphenyl)-N-(2-thienylmethyl)acrylamide is unique due to its specific structural features. Similar compounds include:
3-(2,4-Dimethylphenyl)acrylamide: Lacks the thienylmethyl group.
N-(2-Thienylmethyl)acrylamide: Lacks the 2,4-dimethylphenyl group.
3-(2,4-Dimethylphenyl)-N-(2-phenylmethyl)acrylamide: Similar structure but with a phenylmethyl group instead of thienylmethyl.
Properties
IUPAC Name |
(E)-3-(2,4-dimethylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-12-5-6-14(13(2)10-12)7-8-16(18)17-11-15-4-3-9-19-15/h3-10H,11H2,1-2H3,(H,17,18)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJNSMHAAKJHQC-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC(=O)NCC2=CC=CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/C(=O)NCC2=CC=CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817735 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2668462.png)

![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B2668464.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide](/img/structure/B2668465.png)

![1-(Pyridin-2-yl)-4-[2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]piperazine](/img/structure/B2668467.png)


![4-chloro-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2668477.png)
![4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5,6-dimethylpyrimidine](/img/structure/B2668478.png)
![N-[3-(dimethylamino)propyl]-2-nitro-4-(trifluoromethyl)aniline hydrochloride](/img/structure/B2668479.png)
![(E)-N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2668480.png)
![1-[(4As,7aR)-6-(2-chloroacetyl)-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-4-yl]-3-(2,6-dimethylphenoxy)propan-1-one](/img/structure/B2668483.png)
![3,4-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2668484.png)
